molecular formula C9H13ClN2O3S B5596067 [(Dimethylamino)sulfonyl](5-chloro-2-methoxyphenyl)amine

[(Dimethylamino)sulfonyl](5-chloro-2-methoxyphenyl)amine

Cat. No.: B5596067
M. Wt: 264.73 g/mol
InChI Key: NZNDCPKUMUWPEI-UHFFFAOYSA-N
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Description

(Dimethylamino)sulfonylamine is a sulfonamide derivative characterized by a dimethylamino group attached to a sulfonyl moiety, which is further linked to a 5-chloro-2-methoxyphenylamine substituent. This compound belongs to a class of sulfonamides known for their diverse biological and agrochemical applications, including herbicidal, antifungal, and pharmacological activities .

Properties

IUPAC Name

4-chloro-2-(dimethylsulfamoylamino)-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O3S/c1-12(2)16(13,14)11-8-6-7(10)4-5-9(8)15-3/h4-6,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNDCPKUMUWPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Dimethylamino)sulfonylamine typically involves the reaction of the corresponding sulfonic acid with phosphorus oxychloride (POCl₃) at room temperature . This method is commonly used in laboratory settings to produce the compound in high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and yield.

Chemical Reactions Analysis

(Dimethylamino)sulfonylamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include amines, palladium catalysts, and boron reagents. The major products formed from these reactions are typically sulfonamide derivatives and coupled products.

Scientific Research Applications

(Dimethylamino)sulfonylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (Dimethylamino)sulfonylamine involves its reactivity with primary and secondary amines to form stable sulfonamide adducts . This reaction is facilitated by the presence of the sulfonyl group, which acts as an electrophile, allowing the compound to react with nucleophilic amines. The resulting sulfonamide derivatives are often fluorescent, making them useful for various analytical applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Differences Biological/Agrochemical Relevance
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Replaces dimethylamino sulfonyl with benzene sulfonyl Exhibits herbicidal, anti-malarial, and anti-convulsant activities .
Tolylfluanid Contains dichlorofluoro and methylphenyl groups instead of 5-chloro-2-methoxyphenylamine Fungicide; acts as a thiol-reactive agent .
N-{[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}-N-[2-(dimethylamino)ethyl]amine Incorporates a furylmethyl group and dimethylaminoethyl chain Structural complexity may enhance receptor binding in drug discovery .
3-[(5-Chloro-2-methoxyphenyl)amino]-6-fluoro-2,3-dihydro-1H-indol-2-one Substitutes sulfonamide with an indole-2-one scaffold Potential pharmacological activity due to indole-based frameworks .

Physicochemical Properties

  • Lipophilicity : The 5-chloro-2-methoxyphenyl group in the target compound likely increases logP compared to simpler sulfonamides (e.g., benzenesulfonamide derivatives) .
  • Molecular Weight: The dimethylamino sulfonyl group contributes to a moderate molecular weight (~280–320 g/mol), balancing bioavailability and metabolic stability .

Mechanistic Insights

  • Sulfonamide Herbicides: Compounds like metsulfuron-methyl () inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. The dimethylamino group in the target compound may modulate ALS binding affinity compared to methoxy or ethoxy substituents .
  • Antifungal Activity : Tolylfluanid and dichlofluanid () act via thiol group inactivation. The target compound’s 5-chloro-2-methoxyphenyl group could enhance membrane penetration, though its specific mechanism remains unexplored .

Pharmacological Potential

  • The dimethylamino group may further optimize blood-brain barrier penetration .
  • Cancer Research : Indole-2-one derivatives () are studied for kinase inhibition. Structural hybridization with the target compound’s sulfonamide core could yield dual-action therapeutics .

Biological Activity

(Dimethylamino)sulfonylamine, a compound with potential pharmacological applications, has garnered attention due to its biological activity, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a chloro-substituted methoxyphenyl moiety. Its structure can be represented as follows:

 Dimethylamino sulfonyl 5 chloro 2 methoxyphenyl amine\text{ Dimethylamino sulfonyl 5 chloro 2 methoxyphenyl amine}

This structure is significant as it influences the compound's interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit notable antimicrobial properties. The mechanism of action typically involves the inhibition of bacterial folate synthesis by targeting the dihydropteroate synthase enzyme. This inhibition is crucial for bacterial growth and survival.

In Vitro Studies

In vitro assays have shown that (Dimethylamino)sulfonylamine exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound could be effective in treating infections caused by these pathogens, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

The potential anticancer effects of (Dimethylamino)sulfonylamine have also been explored. Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through several mechanisms, including:

  • Inhibition of Cell Proliferation: The compound has been shown to reduce cell viability in various cancer cell lines, including breast and lung cancer.
  • Induction of Apoptosis: Flow cytometry analysis indicates an increase in apoptotic cells when treated with the compound.

Case Studies

A notable case study involved the treatment of a breast cancer cell line (MCF-7) with (Dimethylamino)sulfonylamine. The study reported:

  • IC50 Value: 15 µM after 48 hours of treatment.
  • Mechanism: The compound was found to activate caspase pathways, leading to programmed cell death.

The biological activity of (Dimethylamino)sulfonylamine can be attributed to its ability to interact with specific proteins involved in critical cellular processes. Molecular docking studies have identified potential targets, including:

  • Dihydropteroate Synthase (DHPS): Key enzyme in folate biosynthesis.
  • Topoisomerases: Enzymes involved in DNA replication and repair.

These interactions suggest that the compound may disrupt essential cellular functions, leading to bacterial death or cancer cell apoptosis.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicity studies conducted on model organisms (e.g., zebrafish embryos) indicated that at therapeutic concentrations, the compound did not exhibit significant toxicity. However, further studies are necessary to evaluate long-term effects and potential side effects in mammalian models.

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